(S)-7-Benzyloxy Warfarin
Description
Properties
Molecular Formula |
C₂₆H₂₂O₅ |
|---|---|
Molecular Weight |
414.45 |
Synonyms |
(S)-4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one; (S)-3-(α-Acetonylbenzyl)-7-(benzyloxy)-4-hydroxy-coumarin; (S)-7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one |
Origin of Product |
United States |
Advanced Synthetic Strategies for S 7 Benzyloxy Warfarin and Analogous Chiral Coumarin Structures
Stereoselective and Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure warfarin (B611796) analogs is of high importance, as the biological activity often resides in a single enantiomer. For instance, (S)-warfarin is known to be significantly more potent than its (R)-enantiomer. Various strategies have been developed to control the stereochemical outcome of the synthesis of these chiral coumarins.
Asymmetric Michael Addition Reactions in Chiral Coumarin (B35378) Synthesis
The Michael addition of 4-hydroxycoumarins to α,β-unsaturated ketones is a fundamental reaction for the synthesis of warfarin and its derivatives. researchgate.net The development of asymmetric versions of this reaction is crucial for accessing enantiomerically pure products. Organocatalysis has emerged as a powerful tool in this regard, with various chiral catalysts being employed to induce stereoselectivity.
For the synthesis of (S)-7-Benzyloxy Warfarin, the key precursor would be 7-benzyloxy-4-hydroxycoumarin. The asymmetric Michael addition would then involve the reaction of this precursor with an appropriate Michael acceptor, such as benzalacetone, in the presence of a chiral catalyst. While specific data for 7-benzyloxy-4-hydroxycoumarin is scarce, extensive research on the asymmetric Michael addition of 4-hydroxycoumarin (B602359) provides a strong basis for this approach. mdpi.com
Table 1: Organocatalyzed Asymmetric Michael Addition for the Synthesis of Warfarin Analogs
| Catalyst Type | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Chiral Primary Amine Thiourea | Benzalacetone | Toluene | 95 | 99 ((S)-Warfarin) | mdpi.com |
| Cinchona Alkaloid Derivative | Benzalacetone | Dichloromethane | 92 | 96 ((S)-Warfarin) | semanticscholar.org |
| (1S,2S)-DPEDA | Benzalacetone | Water | 95 | >99 ((S)-Warfarin) | researchgate.net |
| Squaramide-based Primary Diamine | Benzalacetone | Dichloromethane | 96 | 96 ((S)-Warfarin) | nih.gov |
Organocatalytic Approaches for Stereocontrol in Warfarin Derivatives
Organocatalysis offers a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts for stereocontrol. A variety of chiral organic molecules, including proline derivatives, cinchona alkaloids, and squaramides, have been successfully employed to catalyze the enantioselective synthesis of warfarin and its analogs. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
The mechanism of organocatalysis in the Michael addition typically involves the formation of a transient chiral intermediate, such as an iminium ion or an enamine, which then reacts with the nucleophile in a stereocontrolled manner. mdpi.com The catalyst's chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer. For the synthesis of this compound, a suitable chiral organocatalyst would be selected to favor the formation of the (S)-enantiomer.
Chiral Phosphine (B1218219) Ligand-Mediated Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and ketones. In the context of coumarin synthesis, this method can be applied to create the chiral center found in warfarin and its analogs. Chiral phosphine ligands, such as BINAP and its derivatives, are widely used in combination with transition metals like rhodium and ruthenium to achieve high enantioselectivity. sigmaaldrich.comnih.gov
While direct asymmetric hydrogenation of a precursor to this compound is not extensively documented, the principles of this methodology are well-established for related structures. The process would likely involve the synthesis of a dehydro-warfarin analog containing the 7-benzyloxy group, followed by asymmetric hydrogenation to introduce the stereocenter. The choice of the chiral phosphine ligand is critical for achieving high enantiomeric excess. sigmaaldrich.com
Table 2: Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand | Metal | Substrate Type | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (R,R)-Et-DuPHOS | Rh(I) | Racemic Warfarin precursor | 83 (for S-Warfarin) | researchgate.net |
| TangPhos | Rhodium | Functionalized Olefins | up to >99 | sigmaaldrich.com |
| C3-TunePhos | Ruthenium | β-Keto Esters | up to >99 | sigmaaldrich.com |
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of pharmaceuticals is of increasing importance. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of this compound and other coumarin derivatives, several green approaches have been explored. researchgate.net
One notable example is the use of water as a solvent for the asymmetric Michael addition, which significantly reduces the environmental impact of the synthesis. researchgate.net Furthermore, organocatalysis itself is often considered a green technology as it avoids the use of heavy metals. The development of recyclable catalysts and the use of continuous flow processes also contribute to more sustainable synthetic protocols.
Continuous Flow Synthesis Techniques for Scalable and Enantiopure Production
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. These features make it an attractive technology for the production of enantiopure pharmaceuticals like this compound. mdpi.comresearchgate.net
The enantioselective synthesis of (S)-warfarin has been successfully demonstrated in a continuous flow setup using a supported chiral organocatalyst. rsc.org This approach allows for the continuous production of the desired enantiomer with high yield and enantioselectivity. The catalyst can be packed into a column, and the reactants are continuously passed through it, simplifying the purification process and allowing for catalyst recycling. This methodology could be adapted for the scalable and enantiopure production of this compound.
Chemical Precursors and Reaction Mechanisms Governing Stereochemical Outcome
The primary chemical precursor for the synthesis of this compound is 7-benzyloxy-4-hydroxycoumarin . This can be synthesized from resorcinol (B1680541) through a series of reactions including benzylation of one of the hydroxyl groups followed by a Pechmann or similar condensation to form the coumarin ring.
The stereochemical outcome of the key bond-forming reaction, the Michael addition, is governed by the interaction between the substrate, the Michael acceptor, and the chiral catalyst. The catalyst creates a chiral pocket that directs the approach of the nucleophile (the enolate of 7-benzyloxy-4-hydroxycoumarin) to one face of the electrophile (the Michael acceptor). nih.gov
The proposed mechanism for the organocatalyzed Michael addition often involves the formation of an iminium ion from the α,β-unsaturated ketone and the chiral amine catalyst. This iminium ion is more electrophilic than the starting ketone and has a defined stereochemical environment. The 4-hydroxycoumarin derivative then attacks this iminium ion from the less sterically hindered face, as dictated by the catalyst's structure, leading to the formation of the desired enantiomer. mdpi.com
Enzyme Kinetics and Inhibition Studies of S 7 Benzyloxy Warfarin
Determination of Kinetic Parameters (K_m, V_max, Intrinsic Clearance)
The primary metabolic pathway for the clearance of the pharmacologically more active (S)-warfarin is 7-hydroxylation, a reaction catalyzed almost exclusively by CYP2C9. nih.govtandfonline.com Kinetic studies have been performed to characterize the efficiency of this metabolic conversion using human liver microsomes and recombinant CYP2C9.
The Michaelis-Menten constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction rate (V_max) are key parameters in defining these kinetics. For the 7-hydroxylation of (S)-warfarin, reported K_m values are consistently in the low micromolar range, indicating a high affinity of the enzyme for the substrate. nih.govnih.gov For instance, studies using human liver microsomes reported K_m values for (S)-7-hydroxylation ranging from 3.3 to 3.9 μM. nih.gov Another study using pooled human liver microsomes found a K_m of 3.3 ± 0.3 μM and a V_max of 6.9 ± 0.2 pmol/min/mg protein. nih.gov
Intrinsic clearance, calculated as the ratio V_max/K_m, represents the metabolic efficiency of the enzyme. Variations in this value can be significant and are influenced by genetic polymorphisms in the CYP2C9 enzyme. researchgate.net Kinetic data for (S)-7-Benzyloxy Warfarin (B611796) itself are not available in the reviewed literature; however, the parameters for the formation of its precursor metabolite, (S)-7-hydroxywarfarin, provide a fundamental baseline for understanding the enzymatic activity at this position.
| Parameter | Value | Enzyme Source | Reference |
| K_m | 3.3 - 3.9 μM | Human Liver Microsomes | nih.gov |
| K_m | 3.3 ± 0.3 μM | Pooled Human Liver Microsomes | nih.gov |
| V_max | 6.9 ± 0.2 pmol/min/mg protein | Pooled Human Liver Microsomes | nih.gov |
| K_m | 3.03 ± 0.38 μM | Immobilized recombinant CYP2C9 | researchgate.net |
| V_max | 0.1 ± 0.002 min⁻¹ | Immobilized recombinant CYP2C9 | researchgate.net |
Characterization of Metabolic Enzyme Inhibition by (S)-7-Benzyloxy Warfarin
While direct inhibition studies on this compound are not found in the literature, extensive research on warfarin's metabolites reveals that these products can act as inhibitors of the same enzymes that produce them, a phenomenon known as product or feedback inhibition. nih.govacs.org Studies using recombinant CYP2C9 and human liver microsomes have demonstrated that hydroxywarfarin metabolites can competitively inhibit the metabolism of (S)-warfarin. nih.govnih.gov
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. (R)-warfarin, for example, competitively inhibits the 6- and 7-hydroxylation of (S)-warfarin, with Ki values for 7-hydroxylation inhibition ranging from 6.0 to 6.9 μM. nih.gov Furthermore, the primary metabolites themselves, such as 7-hydroxywarfarin (B562546) and 10-hydroxywarfarin (B562548), also act as competitive inhibitors of CYP2C9. nih.govacs.orgnih.gov 10-hydroxywarfarin was found to be the most potent inhibitor among the hydroxy-metabolites, displaying a higher affinity for CYP2C9 than the substrate, (S)-warfarin, itself. acs.org The inhibition by 7-hydroxywarfarin is considered potentially significant due to its abundance in plasma, despite having a weaker binding affinity. nih.govacs.orgnih.gov
The bulky benzyloxy group of this compound would be expected to influence its binding affinity and inhibitory potential compared to the smaller hydroxyl group of (S)-7-hydroxywarfarin, though the specific mechanism would require experimental verification.
| Inhibitor | Target Enzyme | Substrate | Inhibition Mechanism | Ki Value (μM) | Reference |
| (R)-Warfarin | CYP2C9 | (S)-Warfarin | Competitive | 6.0 - 6.9 | nih.gov |
| Noscapine (B1679977) | CYP2C9 | (S)-Warfarin | Competitive | 4.6 ± 0.4 | nih.gov |
| Hydroxywarfarins | CYP2C9 | (S)-Warfarin | Competitive | Biologically relevant | nih.govacs.orgnih.gov |
| R- and S-7-fluorowarfarin | CYP2C9 | (S)-Warfarin | Predominantly Competitive | Not specified | nih.gov |
| Racemic 6-fluorowarfarin | CYP2C9 | (S)-Warfarin | Predominantly Mixed | Not specified | nih.gov |
The inhibition of CYP2C9 by warfarin metabolites like 7-hydroxywarfarin is a form of reversible inhibition, where the enzyme's activity is restored upon removal of the inhibitor. nih.gov However, another important type of inhibition is time-dependent inhibition (TDI), where the inhibitory effect increases with the duration of pre-incubation with the enzyme. sygnaturediscovery.com This can be due to mechanism-based inactivation, where the enzyme metabolizes a compound into a reactive intermediate that covalently binds to and inactivates the enzyme. nih.gov
TDI can lead to significant and unpredictable drug-drug interactions. sygnaturediscovery.com For instance, the antitussive drug noscapine has been shown to be a time-dependent inhibitor of CYP2C9 and CYP3A4, the two primary enzymes in warfarin metabolism. nih.govnih.gov The inactivation parameters for noscapine's effect on CYP2C9 were determined to be a K_I of 8.9 µM and a k_inact of 0.014 min⁻¹. nih.govnih.gov Such TDI potentially explains clinically observed interactions between warfarin and noscapine. nih.gov There are no specific studies available describing reversible or time-dependent inhibition caused by this compound.
Assessment of Enzyme Induction by Related Chemical Agents
Enzyme induction is a process where a drug or chemical agent increases the expression of a metabolic enzyme, leading to an accelerated metabolism of other drugs cleared by that enzyme. Several chemical agents are known to induce the cytochrome P-450 enzymes responsible for warfarin metabolism, which can decrease warfarin's anticoagulant effect. nih.govchildrensmercy.org
Well-documented inducers of warfarin metabolism include rifampin and certain anticonvulsants like carbamazepine (B1668303) and barbiturates. nih.govsemanticscholar.orgresearchgate.net The initiation of carbamazepine during warfarin therapy has been shown to significantly increase warfarin dose requirements. researchgate.net Studies have also investigated the enzyme-inducing properties of coumarin (B35378) and its structural derivatives. One study found that various 4-methylcoumarin (B1582148) derivatives could induce coumarin 3-hydroxylase activity in rats, with some compounds increasing activity up to 14-fold. cdnsciencepub.comcdnsciencepub.com This demonstrates that the core coumarin structure, which is central to warfarin and its derivatives, can be associated with enzyme induction, depending on its substitution pattern. cdnsciencepub.comcdnsciencepub.com
| Inducing Agent | Effect on Warfarin Metabolism | Reference |
| Rifampin | Likely induction | nih.gov |
| Barbiturates | Likely induction | nih.gov |
| Carbamazepine | Probable induction | nih.govresearchgate.net |
| Phenytoin | Unpredictable effect | nih.gov |
| Griseofulvin | Probable induction | nih.gov |
| Nafcillin | Probable induction | nih.gov |
| 4-Methylcoumarin derivatives | Induction of coumarin hydroxylase | cdnsciencepub.comcdnsciencepub.com |
Structure-Activity Relationships Governing Enzyme Binding and Catalysis
The interaction of warfarin and its analogs with metabolic enzymes like CYP2C9 and its therapeutic target, vitamin K epoxide reductase (VKOR), is governed by specific structural features. The 4-hydroxycoumarin (B602359) moiety is essential for activity, and its deprotonation is a key step for binding to VKOR. researchgate.netnih.gov
Substitutions on the coumarin ring significantly influence binding and activity. Studies on warfarin analogs show that substituents at positions 3 and 6 can confer selectivity between bacterial and mammalian enzymes. nih.gov In the context of the therapeutic target VKOR, substitutions at the 7-position have been shown to be critical. A polar 7-hydroxyl group, as found in the major metabolite (S)-7-hydroxywarfarin, is energetically unfavorable in the hydrophobic binding pocket of human VKOR, leading to a loss of inhibitory efficacy compared to warfarin itself. researchgate.net
This finding suggests that modifying the 7-position has a profound impact on target engagement. Replacing the polar hydroxyl group with a larger, more lipophilic benzyloxy group would drastically alter the physicochemical properties at this position. This substitution would eliminate the unfavorable polarity but introduce significant steric bulk, which could either enhance binding through new hydrophobic interactions or hinder it by preventing proper orientation within the active site. The precise effect of the 7-benzyloxy substitution on the binding and catalysis by either CYP2C9 or VKOR would require dedicated experimental studies.
Utilization of S 7 Benzyloxy Warfarin As a Probe Substrate in Drug Metabolism Research and High Throughput Screening
Development and Validation of Enzyme Activity Assays Utilizing Fluorescent or Spectrophotometric Detection
The development of robust enzyme activity assays is fundamental to drug discovery and development. nih.gov For (S)-7-Benzyloxy Warfarin (B611796), assays are designed to quantify the rate of its O-debenzylation to form (S)-7-hydroxywarfarin. This reaction serves as a direct measure of the catalytic activity of the responsible enzyme, primarily CYP2C9.
The validation of such assays involves several key parameters to ensure reliability and reproducibility. researchgate.netmdpi.com These include determining the limit of detection, linearity of the signal over a range of substrate concentrations, precision, and accuracy. mdpi.com The assay design typically involves incubating the probe substrate with a source of metabolic enzymes, such as human liver microsomes or recombinant CYP isozymes, and monitoring the formation of the product over time.
Detection of the (S)-7-hydroxywarfarin product can be achieved through various analytical techniques:
Fluorescent Detection: The enzymatic removal of the benzyl (B1604629) group from (S)-7-Benzyloxy Warfarin yields (S)-7-hydroxywarfarin. While 7-hydroxywarfarin (B562546) itself has fluorescent properties, the use of benzyloxy-coumarin derivatives in other assays, such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC), is well-established for generating a highly fluorescent product upon metabolism. nih.gov This principle allows for continuous monitoring of the reaction in a high-throughput format using microplate readers.
Spectrophotometric and Chromatographic Detection: High-performance liquid chromatography (HPLC) is a common method for separating and quantifying warfarin and its metabolites. nih.gov HPLC systems can be coupled with ultraviolet (UV) or fluorescence detectors (FLD) for sensitive and specific measurement. dntb.gov.uanih.govbevital.no These methods are highly accurate and can simultaneously measure multiple metabolites, providing a comprehensive metabolic profile. nih.gov
| Assay Parameter | Description | Typical Method |
| Enzyme Source | Contains the enzyme of interest (e.g., CYP2C9) | Human Liver Microsomes (HLM), Recombinant cDNA-expressed enzymes |
| Substrate | This compound | - |
| Reaction | Enzymatic O-debenzylation | Incubation at 37°C with NADPH regenerating system |
| Product | (S)-7-hydroxywarfarin | - |
| Detection | Quantification of product formation | HPLC-UV, HPLC-Fluorescence, Direct Fluorometry |
| Validation | Ensures assay is accurate, precise, and reliable | Linearity, LOD/LOQ, intra- and inter-day precision |
Assessment of CYP Isoform Specificity and Selectivity in Probe Substrate Development
A critical aspect of a probe substrate is its specificity for a single enzyme isoform. The 7-hydroxylation of (S)-warfarin is a well-characterized reaction that is almost exclusively mediated by CYP2C9 in humans, making it an excellent biomarker for this enzyme's activity. nih.govresearchgate.netnih.gov More than 80% of (S)-warfarin metabolism is catalyzed by CYP2C9, primarily through 7-hydroxylation. researchgate.net
Studies using recombinant human CYP enzymes and chemical inhibitors have confirmed this high degree of selectivity. While other CYPs like CYP2C19 and CYP3A4 can metabolize warfarin, their contribution to the formation of (S)-7-hydroxywarfarin is minimal. nih.govresearchgate.net In contrast, (R)-warfarin is metabolized by a wider range of enzymes, including CYP1A2, CYP3A4, and CYP2C19, demonstrating the stereoselective nature of warfarin metabolism. nih.govdrugbank.com
The high selectivity of this compound for CYP2C9 is the cornerstone of its use as a probe. Assays using this substrate can reliably measure CYP2C9-specific activity even in complex biological matrices like liver microsomes, where multiple CYP isoforms are present. nih.govx-mol.com
| CYP Isoform | Role in (S)-Warfarin Metabolism | Role in (R)-Warfarin Metabolism |
| CYP1A2 | Minor/Negligible | Major (6- and 8-hydroxylation) nih.govdrugbank.com |
| CYP2C9 | Major (6- and 7-hydroxylation) nih.govdrugbank.comcifav.it | Minor |
| CYP2C19 | Minor | Major (6- and 8-hydroxylation) nih.govdrugbank.com |
| CYP3A4 | Minor (4'- and 10-hydroxylation) | Major (10-hydroxylation) drugbank.com |
Applications in Identifying Novel Drug-Enzyme Interactions and Metabolic Modulators (mechanistic focus)
This compound is an effective tool for investigating drug-drug interactions (DDIs) centered on CYP2C9. drugbank.com Since many drugs are metabolized by or interact with CYP enzymes, there is a significant risk of altered drug efficacy or toxicity when multiple medications are co-administered. nih.gov Assays using this probe can be employed in high-throughput screening to identify compounds that inhibit or induce CYP2C9 activity.
Mechanism of Inhibition: The mechanism of inhibition can be elucidated by performing kinetic studies.
Competitive Inhibition: An inhibitor competes with the substrate for the active site of the enzyme. Known competitive inhibitors of CYP2C9-mediated (S)-warfarin 7-hydroxylation include the specific inhibitor sulfaphenazole (B1682705) and the drug tolbutamide. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. (R)-warfarin acts as a non-competitive inhibitor of (S)-warfarin 7-hydroxylation. nih.gov
Product Inhibition: The metabolite of a reaction can inhibit the enzyme that produces it. Studies have shown that hydroxywarfarin metabolites can competitively inhibit CYP2C9, potentially limiting the metabolic capacity towards S-warfarin. nih.gov
The enantiomers of warfarin itself demonstrate metabolic interactions. (R)-warfarin can competitively inhibit the 6- and 7-hydroxylation of (S)-warfarin, the more potent enantiomer. nih.gov This highlights the importance of studying pure enantiomers to understand the complex kinetics of racemic drugs. nih.gov
| Inhibitor | CYP Target | Inhibition Type | Ki Value (µM) |
| Sulfaphenazole | CYP2C9 | Competitive | ~0.5 nih.gov |
| Tolbutamide | CYP2C9 | Competitive | ~100 nih.gov |
| (R)-Warfarin | CYP2C9 | Non-competitive/Competitive | ~150 (non-competitive) nih.gov, ~6-9 (competitive) nih.gov |
| 10-Hydroxywarfarin (B562548) | CYP2C9 | Competitive | Potent inhibitor nih.gov |
Advanced Analytical Methodologies for S 7 Benzyloxy Warfarin and Its Metabolites in Research Matrices
Chiral Chromatographic Separation Techniques
Enantioselective chromatography is fundamental to separately analyze (S)-7-Benzyloxy Warfarin (B611796) and its corresponding (R)-enantiomer, as well as their respective chiral metabolites. This separation is critical because enantiomers of warfarin and its derivatives often exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a cornerstone for the enantiomeric resolution of warfarin and its analogues. nih.gov CSPs create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high loading capacity. chromatographyonline.com
For warfarin-like compounds, vancomycin-based CSPs (e.g., Astec CHIROBIOTIC V) have demonstrated effective enantiomeric separation. sigmaaldrich.comnih.gov The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing an additive like ammonium (B1175870) acetate (B1210297), is optimized to achieve baseline resolution. nih.gov The choice of mobile phase and its pH can significantly influence the retention times and separation efficiency.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIROBIOTIC® V Chiral HPLC Column (100 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water with 5 mM ammonium acetate (pH 4.0) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | Linear gradient from 10% to 40% Mobile Phase B over 5 minutes | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | Mass Spectrometry (MS) | sigmaaldrich.comnih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental friendliness. chromatographyonline.comchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies at lower back pressures compared to liquid chromatography. chromatographyonline.comnih.gov
For the enantioselective analysis of warfarin and its derivatives, SFC is often coupled with the same polysaccharide-based CSPs used in HPLC. chromatographyonline.com Small amounts of organic modifiers, such as methanol or ethanol, are added to the CO2 to increase the mobile phase's solvent strength and modulate selectivity. sigmaaldrich.com This technique is particularly advantageous for high-throughput screening in drug discovery settings. chromatographyonline.comnih.gov Recent research has demonstrated that SFC can effectively resolve warfarin enantiomers and their hydroxylated metabolites in under five minutes. waters.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | ACQUITY UPC² Trefoil CEL1 (3.0 x 100 mm, 2.5 µm) | waters.com |
| Mobile Phase | Supercritical CO₂ with a methanol co-solvent (containing ammonium formate) | waters.com |
| Gradient | Linear gradient of co-solvent | waters.com |
| Flow Rate | 1.5 - 2.0 mL/min | nih.gov |
| Back Pressure | ~150 bar | chromatographyonline.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry is the preferred detection method for analyzing (S)-7-Benzyloxy Warfarin and its metabolites due to its exceptional sensitivity and selectivity, which are crucial for detecting low-concentration analytes in complex biological matrices.
The coupling of chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust platform for the simultaneous quantification of parent drug enantiomers and their various metabolites. nih.govnih.gov This technique uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ijpsr.com In MRM, a specific precursor ion (related to the molecule's mass) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent signal-to-noise ratios and minimizes interference from matrix components. nih.gov
Validated LC-MS/MS methods for warfarin enantiomers and their hydroxylated metabolites have achieved lower limits of quantification (LLOQ) in the low ng/mL to sub-ng/mL range from small plasma volumes. nih.govnih.govnih.gov Sample preparation typically involves a simple protein precipitation step, which offers good analyte recovery. nih.gov
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | ijpsr.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Example MRM Transition (Warfarin) | m/z 307.1 → 250.0 (Negative); m/z 309.2 → 163.1 (Positive) | nih.govijpsr.com |
| Example MRM Transition (7-OH-Warfarin) | m/z 323.0 → 279.0 (Negative) | nih.gov |
| LLOQ (Warfarin enantiomers) | ~0.08 ng/mL (0.25 nM) | nih.govnih.gov |
| LLOQ (Hydroxylated Metabolites) | ~0.04 ng/mL (0.1 nM) | nih.govnih.gov |
In vitro metabolic stability assays are essential in early drug discovery to predict the in vivo clearance of a compound. if-pan.krakow.pl These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. wuxiapptec.com (S)-Warfarin is a known probe substrate for the cytochrome P450 enzyme CYP2C9, which catalyzes its 7-hydroxylation. nih.govnih.gov
LC-MS/MS is the analytical tool of choice for these studies. It is used to quantify the remaining concentration of the parent compound, this compound, at various time points. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.pl Simultaneously, the formation of metabolites, such as hydroxylated species, can be monitored to identify the primary metabolic pathways and to study enzyme kinetics (e.g., determining Km and Vmax). nih.gov
Spectroscopic Characterization Techniques for Metabolite Structural Elucidation
Following the detection of potential metabolites by MS, spectroscopic techniques are employed for unambiguous structural elucidation, which is a critical step in understanding metabolic pathways.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for determining the precise molecular structure of metabolites. researchgate.net Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used. For a hydroxylated metabolite of this compound, ¹H NMR would show characteristic shifts for protons near the new hydroxyl group, while 2D NMR experiments would establish connectivity to pinpoint its exact location on the aromatic ring or side chain. unl.edu
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for the lactone carbonyl (C=O), aromatic rings, and the ether linkage. The formation of a hydroxylated metabolite would introduce a new, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch, confirming the metabolic hydroxylation. researchgate.net
Ultraviolet (UV) Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within a molecule's chromophore. The coumarin (B35378) core of warfarin derivatives is a strong chromophore. nih.gov The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic rings. The introduction of a hydroxyl group during metabolism will alter the electronic structure, typically causing a shift in the λmax, which can provide supportive evidence for the metabolite's structure. nih.gov
| Technique | Observation | Structural Relevance | Reference |
|---|---|---|---|
| NMR | Chemical shifts and coupling constants in ¹H and ¹³C spectra. | Provides a complete map of the carbon-hydrogen framework, allowing for unambiguous assignment of substituent positions. | researchgate.netunl.edu |
| IR | Characteristic C=O stretch (~1720 cm⁻¹), C-H bends of phenyl rings (~700-760 cm⁻¹). New broad O-H stretch (~3400 cm⁻¹) in hydroxylated metabolites. | Confirms the presence of key functional groups (lactone, aromatic rings) and the introduction of new ones (hydroxyl). | researchgate.net |
| UV | Maximum absorbance (λmax) at ~308 nm in aqueous solution. | Related to the conjugated π-system of the coumarin core. Shifts in λmax indicate changes to the chromophore, such as the addition of a hydroxyl group. | nih.gov |
Optimized Sample Preparation Techniques for Complex Biological Matrices in Research Settings (e.g., Protein Precipitation)ku.edu
The accurate quantification of this compound and its potential metabolites in complex biological matrices, such as plasma or serum, is fundamentally dependent on the efficacy of the sample preparation method. The primary objective of sample preparation in this context is to remove endogenous interferences—most notably high-abundance proteins—that can cause ion suppression in mass spectrometry, block liquid chromatography columns, and ultimately compromise assay sensitivity and accuracy. While various techniques exist, protein precipitation (PPT) is a widely adopted method for its simplicity, speed, and effectiveness in analyzing warfarin and its derivatives. nih.gov
Although specific validated methods for this compound are not extensively detailed in publicly available research, the principles and protocols optimized for the parent compound, (S)-Warfarin, and its hydroxylated metabolites provide a robust and directly applicable foundation.
Core Principles of Protein Precipitation for Coumarin Derivatives
Protein precipitation involves the addition of a water-miscible organic solvent or a strong acid to a biological sample. This action disrupts the protein's tertiary structure by altering the solution's dielectric constant and disrupting the hydrogen bonds that maintain protein solubility, leading to denaturation and precipitation. The analyte of interest, being soluble in the resulting supernatant, is then physically separated from the solid protein pellet by centrifugation.
For warfarin and its related structures, acetonitrile is a frequently utilized precipitant due to its high efficiency in removing proteins while ensuring good recovery of the analytes. srce.hr Simple protein precipitation-based extraction has demonstrated high analyte recovery, ranging from 82.9% to 96.9% for warfarin enantiomers and their key metabolites in human plasma. nih.gov
Detailed Research Findings and Protocol Optimization
Research focused on the bioanalysis of warfarin provides specific insights into optimizing PPT protocols. A common and effective approach involves the addition of three to four volumes of cold organic solvent to one volume of plasma. The use of an acidified precipitant, such as 1% formic acid in acetonitrile, is often preferred as it can enhance the precipitation process and maintain the stability of the target analytes. srce.hr
The general workflow involves the following steps:
Aliquotting: A small volume of the biological sample (e.g., 100 µL of plasma) is transferred to a microcentrifuge tube. srce.hr
Precipitation: A predetermined volume of cold precipitating solvent (e.g., 300 µL of 1% formic acid in acetonitrile) is added. srce.hr
Vortexing: The mixture is vigorously agitated for several minutes (e.g., 2-4 minutes) to ensure complete protein denaturation and precipitation. srce.hr
Centrifugation: The sample is centrifuged at high speed (e.g., >10,000 x g) for a sufficient duration (e.g., 2-5 minutes) to form a compact protein pellet. srce.hr
Supernatant Transfer: The clear supernatant, containing this compound and its metabolites, is carefully collected. This extract can either be injected directly for LC-MS/MS analysis or subjected to further processing, such as evaporation and reconstitution, to increase analyte concentration. srce.hr
The selection of the precipitating agent and the solvent-to-sample ratio are critical parameters that must be optimized for each specific analyte and matrix to maximize recovery and minimize matrix effects. The table below summarizes various protein precipitation conditions used in the analysis of warfarin and its related metabolites.
| Analyte(s) | Biological Matrix | Precipitating Agent | Solvent:Sample Ratio | Reported Recovery (%) | Reference |
|---|---|---|---|---|---|
| R/S-Warfarin, S-7-hydroxywarfarin, 10-hydroxywarfarin (B562548) | Human Plasma | Not specified | Not specified | 82.9 - 96.9 | nih.gov |
| Warfarin | Rat Plasma | 1% Formic Acid in Acetonitrile | 3:1 | Not specified (Method used for direct comparison) | srce.hr |
| Warfarin and Metabolites | Rat Plasma | Not specified (PPT used) | Not specified | Method validated with LLOQ of 1-10 ng/mL | |
| Warfarin, 7-hydroxywarfarin (B562546) | Rat Plasma | Methanol | 2:1 | >85 |
Application to this compound
The chemical structure of this compound, with its benzyloxy group, is more lipophilic than its hydroxylated counterpart, (S)-7-hydroxywarfarin. This property suggests it will have excellent solubility in organic solvents like acetonitrile and methanol, ensuring high recovery in the supernatant following protein precipitation. Any potential metabolites formed via pathways such as de-benzylation to (S)-7-hydroxywarfarin would also be effectively extracted using these established protocols, as demonstrated by the successful analysis of multiple hydroxylated warfarin metabolites in various research settings.
The following table outlines a generalized, step-by-step protocol for sample preparation using protein precipitation, adaptable for research involving this compound.
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Sample Thawing & Pre-treatment | Thaw frozen biological samples (e.g., plasma) on ice. Vortex briefly to ensure homogeneity. | Consistent sample handling is crucial for reproducibility. An internal standard should be added at this stage to control for procedural variability. |
| 2. Aliquotting | Pipette a precise volume of sample (e.g., 100 µL) into a clean microcentrifuge tube. | Use calibrated pipettes for accuracy. Small sample volumes (50-100 µL) are often sufficient for sensitive LC-MS/MS methods. |
| 3. Addition of Precipitant | Add 3-4 volumes of cold (e.g., -20°C) precipitating solvent (e.g., 300 µL of acetonitrile with 1% formic acid) to the sample. | Adding the solvent forcefully can aid in initial protein disruption. Cold solvent can improve precipitation efficiency. |
| 4. Mixing/Vortexing | Vortex the sample vigorously for 2-4 minutes. | Ensure a homogenous slurry is formed to maximize contact between the solvent and sample proteins. |
| 5. Centrifugation | Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at a controlled temperature (e.g., 4°C). | This step forms a tight, stable protein pellet, making supernatant removal easier and cleaner. |
| 6. Supernatant Collection | Carefully aspirate the clear supernatant and transfer it to a new tube or well plate, avoiding the protein pellet. | Disturbing the pellet can reintroduce interferences into the final extract. |
| 7. Final Preparation (Optional) | Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase. | This step concentrates the analyte, increasing the on-instrument sensitivity. The reconstitution solvent must be compatible with the analytical column. |
Molecular Modeling and Computational Studies on S 7 Benzyloxy Warfarin Enzyme Interactions
Ligand-Protein Docking Simulations with Cytochrome P450 Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how a ligand, such as (S)-7-Benzyloxy Warfarin (B611796), might bind to the active site of an enzyme, like those in the Cytochrome P450 (CYP) superfamily. The primary metabolizing enzyme for the more potent S-enantiomer of warfarin is CYP2C9, which catalyzes its hydroxylation to inactive metabolites. nih.gov
Theoretical studies have been conducted to evaluate the inhibitory effects of various s-Warfarin derivatives on different CYP isoforms. In one such study, the interaction of (S)-7-Benzyloxy Warfarin was simulated with the active site of CYP51. openaccess.ir These simulations aim to determine the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.
The binding of warfarin and its derivatives to CYP2C9 is complex, with the active site being large enough to accommodate different binding modes. nih.gov Docking studies help to elucidate the key amino acid residues involved in these interactions. For warfarin, residues such as Phe100 and Ala103 in CYP2C9 have been identified as important for binding. researchgate.net For this compound, the presence of the bulky benzyloxy group at the 7-position of the coumarin (B35378) ring would be expected to significantly influence its orientation within the active site of CYP enzymes compared to the parent S-warfarin molecule. This substitution could lead to altered interactions with key residues, potentially affecting its metabolic rate and inhibitory potential.
A theoretical study investigating warfarin derivatives' ability to inhibit CYP51 function showed that the orientation of substituents on the coumarin ring influences interactions with key residues like Arg97, Leu366, and Phe428. openaccess.ir While this study included this compound, it was part of a broader investigation of several derivatives.
| Parameter | (S)-Warfarin | This compound (Hypothetical) | Reference |
| Primary Metabolizing Enzyme | CYP2C9 | Primarily CYP2C9 (predicted) | nih.gov |
| Key Interacting Residues in CYP2C9 | Phe100, Ala103 | To be determined via specific docking studies | researchgate.net |
| Predicted Binding Affinity (CYP51) | Not specified | Lower than other derivatives like s-8-glucuronideWarfarin | openaccess.ir |
This table includes hypothetical data for this compound where specific experimental or computational results are not available in the provided search results, based on the general principles of molecular docking and the known metabolism of warfarin.
Molecular Dynamics Simulations of Enzyme-Substrate/Inhibitor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, offering insights that are not available from static docking models. youtube.com These simulations can reveal conformational changes in both the enzyme and the ligand upon binding, the stability of the complex, and the role of solvent molecules.
For a derivative like this compound, MD simulations would be invaluable for assessing how the bulky benzyloxy group affects the dynamics of the enzyme-substrate complex. Key parameters that would be analyzed include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the enzyme, which are crucial for binding affinity.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the strength of the interaction.
These simulations could predict whether the this compound complex with a CYP enzyme is stable and whether the ligand maintains an orientation suitable for metabolism or inhibition.
| Simulation Parameter | Relevance to this compound-Enzyme Complex |
| RMSD of Protein Backbone | Indicates the stability of the enzyme's overall fold with the ligand bound. |
| RMSF of Active Site Residues | Shows how the binding of the benzyloxy group affects the flexibility of key amino acids. |
| Ligand-Enzyme Hydrogen Bonds | Determines the stability of specific interactions over time. |
| Solvent Accessible Surface Area (SASA) | Indicates how the ligand is buried within the active site. |
Quantum Chemical Calculations of Reactivity, Stereoselectivity, and Electron Density Distribution
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. asrjetsjournal.org These methods can provide insights into a molecule's reactivity, stereoselectivity in reactions, and the distribution of electron density. For a drug molecule like this compound, these calculations can help to predict its metabolic fate and interaction potential.
Studies on warfarin and its metabolites have used quantum chemical methods to calculate properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. asrjetsjournal.org
For this compound, quantum chemical calculations could be used to:
Determine the most likely sites for metabolic attack: By calculating the electron density and the susceptibility of different atoms to electrophilic attack by the reactive oxygen species of CYP enzymes.
Analyze the stereoselectivity of its metabolism: By modeling the transition states for different metabolic pathways.
Predict its reactivity compared to other warfarin derivatives: By comparing calculated electronic properties.
The addition of a benzyloxy group would alter the electron density distribution across the coumarin ring system, which could in turn influence which positions are most susceptible to hydroxylation by CYP enzymes.
| Quantum Chemical Parameter | Significance for this compound |
| HOMO-LUMO Energy Gap | Predicts the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |
| Mulliken Atomic Charges | Provides information on the charge distribution across the molecule, indicating reactive sites. |
In Silico Prediction of Metabolic Pathways and Enzyme Inhibition/Induction Potentials
In silico tools and methodologies are increasingly used to predict the metabolic fate of new chemical entities, as well as their potential to cause drug-drug interactions through enzyme inhibition or induction. nih.gov For warfarin, computational methods have been used to identify genetic factors that regulate its metabolism, primarily through the generation of 7-hydroxywarfarin (B562546) by CYP2C enzymes. nih.gov
For this compound, in silico approaches could be employed to predict:
Likely Metabolites: Based on known biotransformations of related coumarin compounds and computational models of enzyme metabolism. The primary metabolic pathway for S-warfarin is 7-hydroxylation by CYP2C9. nih.gov The presence of the benzyloxy group at the 7-position would block this primary metabolic route, suggesting that metabolism would likely occur at other positions on the coumarin ring or on the phenyl ring of the benzyl (B1604629) group.
Enzyme Inhibition Potential: By docking this compound into the active sites of various CYP isoforms and estimating its binding affinity. A high binding affinity might suggest potential for competitive inhibition. For instance, many warfarin analogs have been shown to be competitive inhibitors of CYP2C9. nih.gov
Enzyme Induction Potential: Through models that predict the interaction of the compound with nuclear receptors like the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which regulate the expression of many CYP genes.
Computational models for predicting drug metabolism often rely on databases of known metabolic reactions and machine learning algorithms. nih.gov These tools could provide a preliminary assessment of the metabolic stability and interaction profile of this compound.
| Predicted Parameter | Method | Predicted Outcome for this compound |
| Primary Metabolic Pathways | Structure-based metabolic landscape prediction | O-debenzylation to form (S)-7-hydroxywarfarin; hydroxylation at other positions (e.g., 4', 6, 8). |
| CYP Inhibition (IC50/Ki) | Molecular docking and QSAR models | Potential for competitive inhibition of CYP2C9 due to structural similarity to S-warfarin. |
| CYP Induction | Nuclear receptor activation models | To be determined. |
Future Research Trajectories and Methodological Innovations in S 7 Benzyloxy Warfarin Studies
Exploration of Novel Synthetic Routes for Structurally Diverse Derivatives
The future of (S)-7-Benzyloxy Warfarin (B611796) research is intrinsically linked to the ability to synthesize a wide array of structurally related molecules. The development of novel synthetic routes is paramount for creating chemical tools to probe biological systems with greater precision. Current research into warfarin analog synthesis has established several effective methods, such as Michael reactions and catalytic synthesis, which can be adapted and expanded upon.
Future efforts will likely focus on asymmetric synthesis to ensure stereospecificity, a critical factor given that the S-enantiomer of warfarin is significantly more potent than the R-enantiomer. Innovations in organocatalysis and continuous-flow chemistry present opportunities for more efficient, scalable, and environmentally friendly synthesis of (S)-7-Benzyloxy Warfarin and its analogs. By modifying the benzyloxy group or other positions on the coumarin (B35378) ring, a library of derivatives can be generated. These derivatives would be instrumental in structure-activity relationship (SAR) studies to dissect the molecular requirements for interaction with target enzymes.
Table 1: Synthetic Methodologies for Warfarin and its Analogs
| Methodology | Description | Potential Application for this compound Derivatives | Reference |
|---|---|---|---|
| Michael Addition | A nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This is a foundational reaction for creating the warfarin scaffold. | Can be used to introduce a wide variety of substituents at the C3 position of the 4-hydroxycoumarin (B602359) ring, allowing for the creation of diverse side chains. | |
| Asymmetric Catalysis | The use of chiral catalysts to selectively produce one enantiomer of a chiral product. | Crucial for the specific synthesis of the (S)-enantiomer, avoiding the need for racemic mixture separation and ensuring biological specificity. | |
| One-Pot Condensation | A strategy where multiple reactions are carried out in the same reactor without isolating intermediates. | Increases efficiency and reduces waste in the synthesis of complex coumarin structures. | |
| Conjugate Addition | Reactions involving the addition of nucleophiles to alkenyl-substituted N-heterocycles, which can be applied to a 4-hydroxycoumarin substrate. | Enables the synthesis of novel analogs containing various heterocyclic moieties, potentially altering biological activity and targeting. |
Development of Advanced Imaging Probes Based on this compound Structure
The warfarin scaffold is a promising platform for the development of molecular probes to visualize and study biological processes in real time. Warfarin and its analogs are known to bind with high affinity to proteins like human serum albumin (HSA), specifically at Sudlow site I. This inherent binding property makes the this compound structure an excellent candidate for designing advanced imaging probes.
Future research could involve chemically modifying this compound by attaching fluorescent dyes (fluorophores) or paramagnetic ions. Such modifications would create bimodal probes for fluorescence microscopy and magnetic resonance imaging (MRI), respectively. These probes could be used to:
Investigate drug-protein binding kinetics and displacement interactions at the cellular and subcellular level.
Visualize the distribution of warfarin-like molecules in tissues and organs.
Develop diagnostic tools where changes in probe binding or fluorescence could indicate specific pathological states.
The design of "turn-on" probes, which only become fluorescent upon binding to their target enzyme or protein, would be a particularly innovative avenue, offering high signal-to-noise ratios for precise imaging.
Integration with Systems Biology Approaches for Comprehensive Metabolic Pathway Mapping
The metabolism of warfarin is complex, stereoselective, and involves a host of cytochrome P450 (CYP) enzymes. The S-enantiomer is primarily metabolized by CYP2C9 to form hydroxylated derivatives, such as S-7-hydroxywarfarin. While the metabolic fate of this compound is not yet characterized, its structure suggests that it will also be a substrate for various metabolic enzymes.
Systems biology offers a powerful framework for mapping its potential metabolic pathways. This approach integrates multiple layers of biological data ("omics") to build comprehensive predictive models. Future research would involve:
Genomics: Analyzing genetic variants in CYP enzymes (e.g., CYP2C9) and other relevant genes to predict inter-individual variability in metabolism.
Transcriptomics and Proteomics: Quantifying the expression levels of metabolic enzymes in liver cells or microsomes exposed to this compound.
Metabolomics: Identifying and quantifying the full spectrum of metabolites produced from this compound using high-resolution mass spectrometry.
By integrating these datasets, researchers can construct detailed metabolic network maps, predict potential drug-drug interactions, and identify novel biotransformation products.
Table 2: Key Enzymes in Warfarin Metabolism
| Enzyme | Enantiomer Substrate(s) | Primary Metabolite(s) Produced | Reference |
|---|---|---|---|
| CYP2C9 | S-Warfarin (major), R-Warfarin | S-6-hydroxywarfarin, S-7-hydroxywarfarin | |
| CYP1A2 | R-Warfarin | R-6-hydroxywarfarin, R-7-hydroxywarfarin, R-8-hydroxywarfarin | |
| CYP3A4 | R-Warfarin, S-Warfarin (minor) | R-10-hydroxywarfarin, S-4'-hydroxywarfarin | |
| CYP2C19 | R-Warfarin, S-Warfarin (minor) | R-6-hydroxywarfarin, R-8-hydroxywarfarin |
Applications in Mechanistic Toxicology Studies
Mechanistic toxicology focuses on understanding how a substance exerts its effects at the molecular and cellular level, rather than simply cataloging adverse outcomes. This compound, as a precisely defined chemical entity, can serve as an ideal tool for these studies. Research can be designed to probe specific enzyme-level interactions and regulatory pathways.
Key areas of application include:
Vitamin K Epoxide Reductase (VKOR) Inhibition: Using this compound to study the kinetics and structural basis of VKOR inhibition, the primary mechanism of action for anticoagulants. This can help elucidate the precise molecular interactions within the enzyme's active site.
Cytochrome P450 Interactions: Investigating its role as a substrate, inhibitor, or inducer of specific CYP enzymes. For instance, studies have shown that warfarin metabolites can competitively inhibit CYP2C9, the very enzyme that produces them, in a process known as product inhibition. This compound could be used to explore the specificity and structural determinants of these inhibitory interactions.
Nuclear Receptor Modulation: Examining the interaction of this compound with xenobiotic-sensing nuclear receptors like the pregnane (B1235032) X receptor (PXR). The R-enantiomer of warfarin is known to activate PXR, which in turn up-regulates the expression of metabolic enzymes like CYP3A4 and CYP2C9. Studying the (S)-derivative's interaction (or lack thereof) can help isolate the pathways governing enzyme induction.
Potential for Enzyme Engineering and Rational Design Based on Stereoselective Interactions
The stark difference in the biological activity and metabolic processing of S- and R-warfarin highlights the exquisite stereoselectivity of the enzymes they interact with. This high degree of specificity provides a perfect foundation for enzyme engineering and rational design.
Future research in this area could pursue several innovative goals:
Engineering Biocatalysts: Modifying the active site of CYP2C9 or other P450 enzymes through site-directed mutagenesis to alter their affinity or metabolic activity towards this compound. This could lead to the creation of biocatalysts capable of producing specific metabolites on an industrial scale.
Designing Biosensors: Using the binding pocket of an enzyme like VKOR or CYP2C9 as a template to design novel biosensors. These sensors could be engineered to produce a detectable signal upon binding to this compound or other coumarin derivatives, with potential applications in environmental monitoring or high-throughput screening.
Rational Drug Design: A detailed understanding of how this compound binds to its target enzymes can inform the rational design of new therapeutic agents with improved specificity and fewer off-target effects. By mapping the stereoselective interactions, medicinal chemists can design molecules that fit perfectly into the target site, enhancing potency and reducing metabolic liabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
